molecular formula C₂₇H₄₄O₃ B051453 Tigogenin CAS No. 77-60-1

Tigogenin

Cat. No. B051453
CAS RN: 77-60-1
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-UHFFFAOYSA-N
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Description

Tigogenin is a steroidal sapogenin that has been found in A. sisalana and has diverse biological activities . It increases the proliferation rate of, as well as mRNA levels of genes encoding the osteoblastic differentiation markers Cbfa1, collagen type I, and osteocalcin in, mouse bone marrow stromal cells (BMSCs) in a concentration-dependent manner . It also increases matrix calcium deposition in BMSCs when used at concentrations of 30 and 90 μM .


Synthesis Analysis

A five-step transformation of a spiroketal side chain of tigogenin into an indolizidine system present in solanidane alkaloids such as demissidine and solanidine was elaborated . The key intermediate in the synthesis was spiroimine 3 readily obtained from tigogenin by its RuO4 oxidation to 5,6-dihydrokryptogenin followed by amination with aluminum amide generated in situ from DIBAlH and ammonium chloride .


Molecular Structure Analysis

The molecular formula of Tigogenin is C27H44O3 . Its molecular weight is 416.64 . The IUPAC name is (3β,5α,25R)-spirostan-3-ol .


Chemical Reactions Analysis

New androstanopyrazolines and hydrazones were synthesized via acid-catalyzed condensation of the tigogenin transformation product 5α-pregnenolone with several hydrazines .

Scientific Research Applications

Steroidal Saponins Biosynthesis

Tigogenin is a type of steroidal saponin, which are important plant secondary metabolites. Steroidal saponins exhibit numerous pharmacological activities due to the modification of their backbone by different cytochrome P450s (P450) and UDP glycosyltransferases (UGTs) . The in vitro production of saponin by tissue culture, root culture, embryo culture, etc, is necessary for its large-scale production .

Biotransformation

Biotransformation of total steroidal saponins of Agave sisalana into tigogenin was achieved using a rod-shaped bacterium obtained from soil samples of karst area of Guilin, China. The microbial transformation is an eco-friendly approach in the production of tigogenin .

Synthesis of Demissidine Analogues

A five-step transformation of a spiroketal side chain of tigogenin into an indolizidine system present in solanidane alkaloids such as demissidine and solanidine was elaborated . This process involves the oxidation of tigogenin to 5,6-dihydrokryptogenin followed by amination .

Antiproliferative Activity

Tigogenin exhibits very low antiproliferative activity. However, tigogenin derivatives bearing saccharide chains showed greatly enhanced antitumor activities in several cancer cell lines, including HL-60 cells .

Inhibition of Cancer Cell Proliferation

Demissidine and solanidine, which can be synthesized from tigogenin, are known to inhibit proliferation and induce apoptosis in various types of cancer cells including cervical, liver, lymphoma, and stomach cancer cells .

Antimicrobial and Anti-inflammatory Properties

Solanidane-type alkaloids, which include demissidine and solanidine that can be synthesized from tigogenin, have antimicrobial and anti-inflammatory properties .

Safety And Hazards

Tigogenin should be handled with care to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-MFRNJXNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903920
Record name Tigogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tigogenin

CAS RN

77-60-1
Record name Tigogenin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tigogenin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tigogenin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α,25R)-spirostan-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.948
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Record name TIGOGENIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tigogenin?

A1: Tigogenin has the molecular formula C27H44O3 and a molecular weight of 416.64 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize tigogenin?

A2: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Infrared (IR) spectroscopy [, ], and Mass Spectrometry (MS) [, ] to elucidate the structure of tigogenin.

Q3: How is tigogenin typically quantified in plant material or extracts?

A3: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including Diode-Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD), is frequently used for quantifying tigogenin [, , ]. Other methods include Gas Chromatography with Flame Ionization Detection (GC-FID) [] and Thin Layer Chromatography (TLC) [, , , ].

Q4: What are the primary natural sources of tigogenin?

A4: Tigogenin is found in various plant species, with Agave [, , , , ], Yucca [, ], Fenugreek [, , ], and Chlorophytum [, ] being notable examples.

Q5: What methods are typically employed for extracting tigogenin from plant material?

A5: Extraction commonly involves methods like heating reflux extraction with sulfuric acid [] and soxhlet extraction []. Different extraction techniques have been compared, with some showing superior yields depending on the plant source and specific protocol [, , ].

Q6: How is tigogenin biosynthesized in plants?

A6: While the exact biosynthetic pathway in every plant species may differ, research suggests that tigogenin biosynthesis starts from cholesterol, involving a C-26 oxygenation step. Studies with Digitalis lanata indicate this step likely does not require a C-24 or C-25 double bond intermediate [].

Q7: What happens to tigogenin in the body?

A7: Research on sheep suggests that ingested tigogenin can be metabolized into glucuronide conjugates, which are then excreted in bile []. This process may involve isomerization and conjugation reactions.

Q8: What are the potential pharmacological activities of tigogenin?

A8: Studies have explored various potential activities of tigogenin, including:

  • Anti-inflammatory and Analgesic: Studies in mice models show potential for reducing inflammation and pain [].
  • Hypoglycemic: Tigogenin demonstrates blood glucose-lowering effects in diabetic animal models [].
  • Anticancer: Some studies suggest tigogenin and its derivatives may have anticancer activity against liver cancer cells and human osteosarcoma cells [, ].
  • Antifungal: Tigogenin saponins exhibit potent antifungal activity against various Candida species and Cryptococcus neoformans, including fluconazole-resistant strains [].
  • Cholesterol-Lowering: Tigogenin derivatives, particularly its cellobioside conjugates, show promise in inhibiting cholesterol absorption, leading to reduced plasma cholesterol levels in animal models [, ].

Q9: How does tigogenin exert its cholesterol-lowering effect?

A9: Research suggests that tigogenin cellobioside (tiqueside) inhibits cholesterol absorption in the intestines without affecting bile acid metabolism []. This leads to a cascade of metabolic changes, including increased hepatic LDL receptor levels and HMG-CoA reductase activity, ultimately reducing plasma cholesterol, particularly non-HDL cholesterol [].

Q10: How does tigogenin affect visfatin levels?

A10: Research on 3T3-L1 adipocytes demonstrates that macrostemonoside A, a tigogenin saponin, promotes visfatin expression at the transcriptional level [, ]. This effect appears to be mediated by the p38 MAPK signaling pathway, potentially contributing to its anti-diabetic properties [, ].

Q11: What is known about the toxicity and safety profile of tigogenin?

A11: While some studies suggest a relatively low acute toxicity for tigogenin [], comprehensive toxicity studies are limited. More research is needed to fully understand the potential long-term effects and safety profile of tigogenin in humans.

Q12: Are there any specific drug delivery or formulation strategies being explored for tigogenin?

A12: While the provided research papers do not delve into specific drug delivery approaches for tigogenin, its incorporation into liposomes has been investigated. Research indicates that replacing cholesterol with diosgenin, a structurally similar sapogenin, in phosphatidylcholine liposomes can alter their sensitivity to certain saponins []. This finding suggests potential applications for targeted drug delivery or controlled release formulations.

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